叠氮基-PEG6-胺

描述

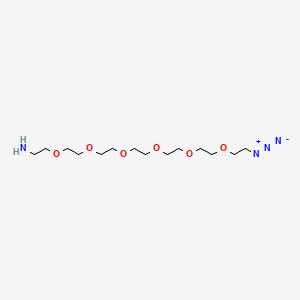

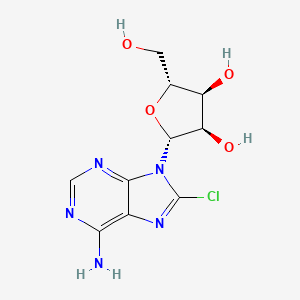

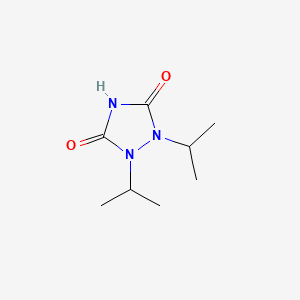

Azido-PEG6-amine is a water-soluble heterobifunctional PEG linker containing an amino group with an azide group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

Synthesis Analysis

Azido-PEG6-amine is commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and serves as a non-cleavable 6-unit PEG linker in the synthesis of antibody-drug conjugates (ADCs) . The synthesis of RNA with internal 2′-azido modifications is restricted to a single approach that employs P (V) chemistry .Molecular Structure Analysis

Azido-PEG6-amine has a molecular formula of C14H30N4O6 . It has a molecular weight of 350.4 g/mol .Chemical Reactions Analysis

Azido-PEG6-amine can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

Azido-PEG6-amine is a PEG derivative containing an azide group and a free amine group . The hydrophilic PEG spacer increases solubility in aqueous media . It is soluble in water, DMSO, DCM, DMF .科学研究应用

生物偶联

叠氮基-PEG6-胺是一种水溶性异双功能PEG连接体,在生物偶联中起着至关重要的作用 . 它的叠氮基团可以参与点击化学反应形成稳定的三唑键,而胺基团可以与羧酸和活化的NHS酯反应。 这种双重功能允许将各种生物分子精确地连接到彼此或表面,从而能够创建用于靶向药物递送、诊断和生物分子研究的复杂生物偶联物 .

药物递送系统

在药物递送领域,叠氮基-PEG6-胺有助于开发先进的药物递送系统,包括纳米颗粒制剂 . PEG间隔基的亲水性增强了溶解度和生物相容性,这对于创建有效且安全的药物载体至关重要。 其形成稳定键的能力确保治疗剂可以有效地靶向体内特定部位 .

诊断

叠氮基-PEG6-胺在诊断工具的设计中起着至关重要的作用。 它的官能团允许将诊断试剂连接到各种平台,从而增强了测定和成像技术的检测能力。 该化合物的稳定性和溶解度使其成为开发灵敏可靠诊断试剂的理想选择 .

组织工程

在组织工程中,叠氮基-PEG6-胺促进了支持细胞生长和组织再生的水凝胶支架的创建 . 该化合物的生物相容性和可修饰的表面特性能够工程化模拟天然细胞外基质的材料,促进细胞粘附和增殖。

表面修饰

表面修饰是叠氮基-PEG6-胺的另一个重要应用。 它可用于修饰生物材料的性质,以增强细胞-材料相互作用并提高生物芯片和医疗植入物的性能。 该化合物的反应基团允许将生物分子共价连接到表面,使其适应特定的生物医学应用 .

纳米技术

叠氮基-PEG6-胺在纳米技术中发挥着关键作用,特别是在纳米粒子的合成和功能化方面 . 它的反应基团能够将纳米粒子与各种生物分子偶联,这对于开发用于医疗和技术应用的纳米级器件至关重要。

高分子化学

在高分子化学中,叠氮基-PEG6-胺用于将叠氮基团引入聚合物中,然后可以参与点击化学反应,创造具有不同性质的多种聚合物结构。 这对于合成具有特定特性的新型材料以用于生物医学和技术领域具有重要意义 .

治疗

最后,叠氮基-PEG6-胺在治疗中的应用涉及开发抗体-药物偶联物和其他治疗剂。 其将药物与靶向分子连接的能力确保治疗直接传递到受影响的区域,最大限度地减少副作用并增强治疗效果 .

作用机制

Target of Action

Azido-PEG6-amine is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . The primary targets of Azido-PEG6-amine are molecules containing Alkyne, DBCO, or BCN groups . These targets play a crucial role in the formation of stable triazole linkages through click chemistry .

Mode of Action

Azido-PEG6-amine contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions result in the formation of a stable triazole linkage .

Biochemical Pathways

The primary biochemical pathway involved in the action of Azido-PEG6-amine is the ubiquitin-proteasome system . In the context of PROTACs, this system is exploited to selectively degrade target proteins . For ADCs, the compound is attached to an antibody which is then linked to a cytotoxin .

Pharmacokinetics

It is known that the compound iswater-soluble , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Water solubility generally enhances the bioavailability of a compound.

Result of Action

The result of Azido-PEG6-amine’s action depends on its application. In the case of PROTACs, the result is the selective degradation of target proteins . For ADCs, the result is the delivery of a cytotoxin to a specific target, leading to cell death .

安全和危害

未来方向

生化分析

Biochemical Properties

Azido-PEG6-amine interacts with various biomolecules due to its reactive amino and azide groups . The amino group can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), among others . The azide group, on the other hand, can react with alkyne, bicyclononyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage .

Cellular Effects

The cellular effects of Azido-PEG6-amine are primarily due to its ability to form stable linkages with other molecules. For instance, the azide group in Azido-PEG6-amine can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This property is widely used in the field of bioconjugation, where Azido-PEG6-amine can be used to link various biomolecules together .

Molecular Mechanism

The molecular mechanism of Azido-PEG6-amine involves its reactivity with other molecules. The amino group in Azido-PEG6-amine can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) to form covalent bonds . Similarly, the azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . These reactions allow Azido-PEG6-amine to bind to and modify other biomolecules, influencing their properties and functions.

Temporal Effects in Laboratory Settings

The temporal effects of Azido-PEG6-amine in laboratory settings are largely dependent on the stability of the compound and the reactions it undergoes. As a PEG linker, Azido-PEG6-amine is known for its stability and solubility in aqueous media

Transport and Distribution

The transport and distribution of Azido-PEG6-amine within cells and tissues are likely influenced by its chemical properties. As a water-soluble PEG linker, Azido-PEG6-amine can be distributed in aqueous environments within the body

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N4O6/c15-1-3-19-5-7-21-9-11-23-13-14-24-12-10-22-8-6-20-4-2-17-18-16/h1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQSTKKJKNUQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399240 | |

| Record name | Azido-PEG-amine (n=6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957486-82-7 | |

| Record name | Azido-PEG-amine (n=6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 957486-82-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)

![2-[({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)amino]benzoic acid](/img/structure/B1666370.png)

![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666372.png)

![1-[2,3-Dimethyl-2-(2-methylbut-3-en-2-yl)furan-3-yl]-3,5-dihydroxy-4-methoxyhexan-2-one](/img/structure/B1666373.png)

![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666375.png)